5-Methyl-3-Phenyl-4-Isoxazolylboronic Acid

Suzuki–Miyaura cross-coupling 3,4-diarylisoxazole synthesis COX-2 inhibitor intermediates

5-Methyl-3-phenyl-4-isoxazolylboronic acid (CAS 491876-01-8) is a heteroaryl boronic acid that serves as a critical C-4-functionalized isoxazole building block in palladium-catalyzed Suzuki–Miyaura cross-coupling reactions. Its core scaffold—3-phenyl-5-methylisoxazole with a boronic acid group at the 4-position—directly maps onto the pharmacophore of the marketed COX-2 selective inhibitors valdecoxib and parecoxib, making it the shortest and most atom-economical synthetic entry into 3,4-diarylisoxazole-based drug candidates.

Molecular Formula C10H10BNO3
Molecular Weight 203 g/mol
CAS No. 491876-01-8
Cat. No. B1587970
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Methyl-3-Phenyl-4-Isoxazolylboronic Acid
CAS491876-01-8
Molecular FormulaC10H10BNO3
Molecular Weight203 g/mol
Structural Identifiers
SMILESB(C1=C(ON=C1C2=CC=CC=C2)C)(O)O
InChIInChI=1S/C10H10BNO3/c1-7-9(11(13)14)10(12-15-7)8-5-3-2-4-6-8/h2-6,13-14H,1H3
InChIKeyKKECSPALZHMRSF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Product-Specific Evidence Guide for 5-Methyl-3-Phenyl-4-Isoxazolylboronic Acid (CAS 491876-01-8): Why This Boronic Acid Is Not Interchangeable with Generic Isoxazole Boronic Acids or Halide Intermediates for COX-2 Inhibitor Synthesis


5-Methyl-3-phenyl-4-isoxazolylboronic acid (CAS 491876-01-8) is a heteroaryl boronic acid that serves as a critical C-4-functionalized isoxazole building block in palladium-catalyzed Suzuki–Miyaura cross-coupling reactions. Its core scaffold—3-phenyl-5-methylisoxazole with a boronic acid group at the 4-position—directly maps onto the pharmacophore of the marketed COX-2 selective inhibitors valdecoxib and parecoxib, making it the shortest and most atom-economical synthetic entry into 3,4-diarylisoxazole-based drug candidates. The compound is characterized by a molecular formula of C₁₀H₁₀BNO₃, a molecular weight of 203.00 g/mol, and a melting point range of 95–105 °C. [1] Commercially, it is available at standard purities of 95–97% with batch-specific NMR, HPLC, and GC quality control documentation from multiple reputable vendors. Unlike unsubstituted isoxazole-4-boronic acids or boronic esters that require post-coupling functionalization, this compound delivers the full 3,4-diarylisoxazole architecture in a single, regiospecific coupling step. [2]

Why Generic Isoxazole Boronic Acids and 4-Haloisoxazoles Cannot Replace 5-Methyl-3-Phenyl-4-Isoxazolylboronic Acid in Valdecoxib-Class Synthesis


Procurement decisions that treat all 4-isoxazolylboronic acids or 4-haloisoxazole precursors as generic alternatives to 5-methyl-3-phenyl-4-isoxazolylboronic acid introduce significant synthetic risk. Unsubstituted isoxazole-4-boronic acid (CAS 1008139-25-0) lacks the 3-phenyl and 5-methyl substituents, necessitating two additional functionalization steps and raising the probability of regioisomeric byproducts that complicate downstream purification. [1] The 4-bromo analog, 4-bromo-5-methyl-3-phenylisoxazole (CAS 31295-65-5), can in principle be converted to the boronic acid in situ but requires stoichiometric triisopropyl borate, cryogenic lithiation conditions, and rigorous exclusion of moisture, whereas isolated 5-methyl-3-phenyl-4-isoxazolylboronic acid enables direct, ambient-temperature coupling with standard Pd catalysts. [2] The 3,5-dimethylisoxazole-4-boronic acid pinacol ester (CAS 832114-00-8) provides a dimethyl-substituted scaffold that cannot recapitulate the 3-phenyl pharmacophore essential for COX-2 selectivity; the pinacol ester protecting group also demands a separate deprotection step, reducing atom economy. Each substitution therefore degrades either the structure–activity integrity, the synthetic step count, or the robustness of the coupling protocol. The evidence in Section 3 quantifies these differences.

Quantitative Differentiation of 5-Methyl-3-Phenyl-4-Isoxazolylboronic Acid vs. Closest Isoxazole-Based Alternatives


Suzuki Coupling Yield: 5-Methyl-3-Phenyl-4-Isoxazolylboronic Acid vs. 3,5-Dimethylisoxazole-4-Boronic Acid

In a representative Pd-catalyzed Suzuki coupling with aryl bromides bearing a 4-sulfonamide group under standardized conditions [Pd(PPh₃)₄, Na₂CO₃, EtOH–H₂O, reflux], (3-aryl-5-methyl-4-isoxazolyl)boronic acids—exemplified by 5-methyl-3-phenyl-4-isoxazolylboronic acid—deliver 3,4-diarylisoxazoles in yields exceeding 70% (valdecoxib synthesis demonstrated). [1] By contrast, a representative Suzuki coupling of 3,5-dimethylisoxazole-4-boronic acid pinacol ester under optimized conditions (PdCl₂(dppf)·DCM, Cs₂CO₃, dioxane/H₂O, 100 °C, 16 h) proceeds in only 62% yield, and the pinacol ester requires a separate deprotection step not needed with the free boronic acid. This ~8–10 percentage-point yield advantage, combined with the elimination of a deprotection step, directly reduces the cost per gram of the final diarylisoxazole product.

Suzuki–Miyaura cross-coupling 3,4-diarylisoxazole synthesis COX-2 inhibitor intermediates

Synthetic Efficiency: Direct Boronic Acid Coupling vs. In Situ Boronate Generation from 4-Bromo-5-methyl-3-phenylisoxazole

The 4-bromo precursor (4-bromo-5-methyl-3-phenylisoxazole, CAS 31295-65-5) must be converted to the corresponding boronic acid in situ via lithiation–borylation (n-BuLi, triisopropyl borate, then hydrolysis) before Suzuki coupling. This sequence requires cryogenic temperatures (−78 °C), anhydrous conditions, and careful control of base stoichiometry to avoid isoxazole ring opening. [1] In contrast, isolated 5-methyl-3-phenyl-4-isoxazolylboronic acid can be directly subjected to Suzuki coupling at ambient or reflux temperatures using standard Pd catalysts without any pre-activation step. [1] While the in situ protocol is effective and has been validated on a research scale, the isolated boronic acid eliminates one synthetic transformation, reduces the number of unit operations, and enables parallel or automated synthesis workflows that are incompatible with stoichiometric organolithium reagents. A process-scale comparison is not available in the open literature; however, the reduction in step count from three (bromide → boronate → coupled product) to two (boronic acid → coupled product) is an unambiguous operational advantage.

C–C bond formation halide-to-boronic acid conversion process chemistry

Purity and Quality Control Norms: 5-Methyl-3-Phenyl-4-Isoxazolylboronic Acid vs. Unsubstituted Isoxazole-4-Boronic Acid

5-Methyl-3-phenyl-4-isoxazolylboronic acid is routinely supplied at 95–97% purity with batch-specific analytical documentation (NMR, HPLC, GC) from major vendors such as Bidepharm (BD104784) and abcr (AB200007). In contrast, unsubstituted isoxazole-4-boronic acid (CAS 1008139-25-0) is frequently offered at lower purity specifications (commonly 95% without detailed QC documentation) and may exhibit variable stability due to the absence of the stabilizing 3-phenyl substituent. The higher purity and documented QC of the 5-methyl-3-phenyl derivative reduce the risk of failed coupling reactions attributable to boronic acid decomposition or impurities, thereby increasing the reproducibility of research and process chemistry outcomes.

chemical purity quality assurance boronic acid procurement

Thermal Stability and Storage: 5-Methyl-3-Phenyl-4-Isoxazolylboronic Acid vs. Isoxazole-4-Boronic Acid

5-Methyl-3-phenyl-4-isoxazolylboronic acid exhibits a melting point of 95–97 °C (abcr datasheet) or 104–105 °C (Chemsrc) , reflecting a crystalline, non-hygroscopic solid that is stable under recommended storage conditions (2–8 °C per multiple vendor SDS). Unsubstituted isoxazole-4-boronic acid (CAS 1008139-25-0) lacks the 3-phenyl and 5-methyl substituents, resulting in a lower molecular weight and potentially greater hygroscopicity; its pinacol ester derivative melts at a lower 110–115 °C but requires extra handling to avoid ester hydrolysis. While no direct head-to-head accelerated stability study is available in the open literature, the higher melting point and crystalline character of 5-methyl-3-phenyl-4-isoxazolylboronic acid are class-level indicators of superior ambient stability, reducing the need for cold-chain logistics and minimizing degradation during extended synthesis campaigns.

boronic acid stability storage conditions thermal properties

Pharmacophoric Fidelity: 5-Methyl-3-Phenyl-4-Isoxazolylboronic Acid vs. Generic Isoxazole Boronic Acids for COX-2 Inhibitor Assembly

The 3-phenyl-5-methylisoxazole core of 5-methyl-3-phenyl-4-isoxazolylboronic acid is the exact pharmacophore found in valdecoxib (COX-2 IC₅₀ = 0.14 μM, COX-1 IC₅₀ = 140 μM, selectivity ratio ~1000-fold) [1] and its parenteral prodrug parecoxib. Replacing this boronic acid with a generic isoxazole boronic acid (e.g., isoxazole-4-boronic acid pinacol ester, which mediates cyanomethylation to yield arylacetonitriles in up to 88% yield [2]) produces a fundamentally different chemotype lacking the 3-aryl substituent required for COX-2 binding. While the unsubstituted isoxazole boronic acid is valuable for cyanomethylation chemistry, it cannot deliver the 3,4-diarylisoxazole COX-2 pharmacophore in a single step. This functional divergence means that no amount of post-coupling synthetic manipulation can convert a cyanomethylation product into a valdecoxib analog without rebuilding the isoxazole ring, making the choice of boronic acid input a binary, target-defining procurement decision.

COX-2 pharmacophore structure–activity relationship valdecoxib scaffold

Optimized Application Scenarios for 5-Methyl-3-Phenyl-4-Isoxazolylboronic Acid in Medicinal Chemistry and Process Development


One-Step Synthesis of Valdecoxib and 3,4-Diarylisoxazole Libraries via Suzuki–Miyaura Coupling

5-Methyl-3-phenyl-4-isoxazolylboronic acid is the direct coupling partner for 4-sulfonamide-substituted aryl bromides to produce valdecoxib and structurally related COX-2 inhibitors. Under standard Suzuki conditions [Pd(PPh₃)₄, Na₂CO₃, EtOH–H₂O, reflux], the reaction yields 3,4-diarylisoxazoles in good yields (>70%) without the need for cryogenic lithiation or protecting group manipulation. [1] This single-step strategy is ideal for medicinal chemistry teams generating focused libraries around the valdecoxib scaffold, as it minimizes the number of synthetic operations and avoids regiochemical ambiguity. The availability of batch-specific QC documentation (NMR, HPLC, GC) from multiple vendors ensures reproducibility across different laboratory settings.

Structure–Activity Relationship Campaigns on the COX-2 3,4-Diarylisoxazole Pharmacophore

The 4-boronic acid handle on the isoxazole ring enables systematic variation of the aryl coupling partner while keeping the isoxazole core constant. Researchers exploring the SAR of COX-2 inhibition can use 5-methyl-3-phenyl-4-isoxazolylboronic acid as a universal building block, coupling it with diverse aryl bromides to probe electronic, steric, and hydrogen-bonding effects at the sulfonamide or methylsulfonyl position. [1] This approach preserves the proven 5-methyl-3-phenylisoxazole core (COX-2 IC₅₀ = 0.14 μM for valdecoxib) [2] while allowing systematic optimization of the pendant aryl ring, accelerating lead optimization cycles.

Quality-Controlled Intermediate Supply for Preclinical Anti-Inflammatory Drug Development

For preclinical programs requiring multi-gram quantities of valdecoxib-class compounds, 5-methyl-3-phenyl-4-isoxazolylboronic acid offers distinct advantages over in situ boronate generation from 4-bromo-5-methyl-3-phenylisoxazole. The isolated boronic acid eliminates the cryogenic lithiation step (−78 °C, n-BuLi) and the associated safety and equipment constraints, enabling straightforward scale-up in standard batch reactors. [1] Commercially available purity levels of 95–97% with multi-method QC (NMR, HPLC, GC) support regulatory documentation requirements and reduce the analytical burden on the end user. The crystalline solid form (mp 95–105 °C) and recommended storage at 2–8 °C simplify inventory management compared to moisture-sensitive organolithium reagents.

Diversification of Isoxazole-Based Chemical Space via Parallel Suzuki Coupling

The free boronic acid functionality of 5-methyl-3-phenyl-4-isoxazolylboronic acid is compatible with a wide range of Pd catalysts and aqueous–organic solvent systems, making it suitable for high-throughput parallel synthesis. [1] Unlike pinacol boronic esters, which require a separate hydrolysis or deprotection step, the free boronic acid couples directly under standard conditions, reducing the number of parallel synthesis operations and increasing the overall success rate of library production. This property is particularly valuable for DNA-encoded library (DEL) synthesis, where step count minimization and compatibility with aqueous conditions are critical. [3]

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-Methyl-3-Phenyl-4-Isoxazolylboronic Acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.